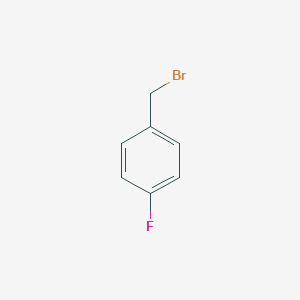







|
REACTION_CXSMILES
|
N1CCC(C2C3C(=CC=CC=3)NC=2)CC1.C(OC(C1OC(C[Br:27])=CC=1)=O)C.[F:28][C:29]1[CH:59]=[CH:58][C:32]([CH2:33]N2C3C(=CC=CC=3)C(C3CCN(CC4OC(C(O)=O)=CC=4)CC3)=C2)=[CH:31][CH:30]=1>>[F:28][C:29]1[CH:59]=[CH:58][C:32]([CH2:33][Br:27])=[CH:31][CH:30]=1
|


|
Name
|
|
|
Quantity
|
0.2 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCC(CC1)C1=CNC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
0.19 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C=1OC(=CC1)CBr
|
|
Name
|
5-{4-[1-(4-fluorobenzyl)-1H-indol-3-yl]-piperidin-1-ylmethyl}-furan-2-carboxylic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(CN2C=C(C3=CC=CC=C23)C2CCN(CC2)CC2=CC=C(O2)C(=O)O)C=C1
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
0.08 g (0.22 mmol) of the crude, obtained as in step D
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(CBr)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.33 mmol | |
| AMOUNT: VOLUME | 0.04 mL | |
| AMOUNT: MASS | 0.031 g | |
| YIELD: PERCENTYIELD | 32% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |